Cas no 67226-78-2 (Ethyl (tert-Butyldimethylsilyl)oxyacetate)

Ethyl (tert-Butyldimethylsilyl)oxyacetate structure
67226-78-2 structure
Nome del prodotto:Ethyl (tert-Butyldimethylsilyl)oxyacetate
Numero CAS:67226-78-2
MF:C10H22O3Si
MW:218.365384578705
MDL:MFCD09835572
CID:395154
PubChem ID:11183578

Ethyl (tert-Butyldimethylsilyl)oxyacetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid, [[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester
    • 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]Acetic acid ethyl ester
    • Ethyl 2-(tert-butyldimethylsilyloxy)acetate
    • ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate
    • Ethyl [(tert-Butyldimethylsilyl)oxy]acetate
    • (tert-butyl-dimethyl-silanyloxy)-acetic acid ethyl ester
    • (tert-butyldimethylsilyloxy)-acetic acid ethyl ester
    • ethyl 2-((tert-butyldimethylsilyl)oxy)acetate
    • ethyl t-butyldimethylsiloxyacetate
    • ethyl tert-butyldimethylsiloxyacetate
    • tert-butyldimethylsilyloxyacetate
    • MFCD09835572
    • Ethyl 2-(t-butyldimethylsilyloxy)acetate
    • Ethyl glycolate, TBDMS derivative
    • AKOS028112102
    • EN300-8660142
    • Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate
    • FT-0668183
    • 67226-78-2
    • SCHEMBL6220404
    • SY344975
    • AB10111
    • DTXSID20457971
    • ethyl t-butyldimethylsilyloxyacetate
    • Ethyl[(tert-butyldimethylsilyl)oxy]acetate
    • CS-0119884
    • ETHYL 2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ACETATE
    • DB-313285
    • Ethyl (tert-Butyldimethylsilyl)oxyacetate
    • MDL: MFCD09835572
    • Inchi: InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3
    • Chiave InChI: VMYQJDCENDEETH-UHFFFAOYSA-N
    • Sorrisi: O=C(OCC)CO[Si](C(C)(C)C)(C)C

Proprietà calcolate

  • Massa esatta: 218.13400
  • Massa monoisotopica: 218.13382109g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 6
  • Complessità: 194
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • Densità: 0.912
  • Punto di ebollizione: 40-420C
  • Punto di infiammabilità: 70.2°C
  • Indice di rifrazione: 1.42
  • Solubilità: Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol
  • PSA: 35.53000
  • LogP: 2.57130
  • Pressione di vapore: 0.1±0.4 mmHg at 25°C

Ethyl (tert-Butyldimethylsilyl)oxyacetate Informazioni sulla sicurezza

Ethyl (tert-Butyldimethylsilyl)oxyacetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB542994-10 g
Ethyl 2-(t-butyldimethylsilyloxy)acetate; .
67226-78-2
10g
€1,198.50 2023-04-14
TRC
E900620-10g
Ethyl [(tert-Butyldimethylsilyl)oxy]acetate
67226-78-2
10g
$1355.00 2023-05-18
abcr
AB542994-5g
Ethyl 2-(t-butyldimethylsilyloxy)acetate; .
67226-78-2
5g
€546.00 2025-02-15
Enamine
EN300-8660142-0.05g
ethyl 2-[(tert-butyldimethylsilyl)oxy]acetate
67226-78-2 95.0%
0.05g
$25.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1190524-250mg
Ethyl 2-((tert-butyldimethylsilyl)oxy)acetate
67226-78-2 98%
250mg
¥705.00 2024-05-04
abcr
AB542994-1 g
Ethyl 2-(t-butyldimethylsilyloxy)acetate; .
67226-78-2
1g
€329.50 2023-04-14
TRC
E900620-500mg
Ethyl [(tert-Butyldimethylsilyl)oxy]acetate
67226-78-2
500mg
$ 138.00 2023-09-07
TRC
E900620-2g
Ethyl [(tert-Butyldimethylsilyl)oxy]acetate
67226-78-2
2g
$ 328.00 2023-09-07
Enamine
EN300-8660142-0.5g
ethyl 2-[(tert-butyldimethylsilyl)oxy]acetate
67226-78-2 95.0%
0.5g
$85.0 2025-03-21
Enamine
EN300-8660142-0.1g
ethyl 2-[(tert-butyldimethylsilyl)oxy]acetate
67226-78-2 95.0%
0.1g
$35.0 2025-03-21
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:67226-78-2)Ethyl (tert-Butyldimethylsilyl)oxyacetate
A1171245
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):297.0/1067.0